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Compound of Interest

Compound Name: Methylcyclopentane

Cat. No.: B018539 Get Quote

This guide provides a detailed comparison of the accuracy and precision of thermochemical

data for methylcyclopentane against other common cycloalkanes, namely cyclohexane and

ethylcyclopentane. The information is intended for researchers, scientists, and drug

development professionals who rely on accurate thermochemical data for their work.

Data Presentation
The following tables summarize key thermochemical properties for methylcyclopentane,

cyclohexane, and ethylcyclopentane. The data has been compiled from various reputable

sources, including the National Institute of Standards and Technology (NIST) WebBook and

other peer-reviewed publications.

Table 1: Standard Molar Enthalpy of Formation (ΔfH°)
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Compound Formula State
ΔfH°
(kJ/mol)

Uncertainty
(kJ/mol)

Data
Source

Methylcyclop

entane
C6H12 Gas -106.8 ± 0.7

NIST

WebBook

Liquid -138.2 ± 0.8
NIST

WebBook

Cyclohexane C6H12 Gas -123.4 ± 0.6
NIST

WebBook

Liquid -156.2 ± 0.6
NIST

WebBook

Ethylcyclopen

tane
C7H14 Gas -129.5 ± 0.9

NIST

WebBook

Liquid -164.5 ± 1.0
NIST

WebBook

Table 2: Standard Molar Entropy (S°)

Compound Formula State S° (J/mol·K)
Uncertainty
(J/mol·K)

Data
Source

Methylcyclop

entane
C6H12 Gas 346.9 ± 2.1

NIST

WebBook

Liquid 239.1 N/A Cheméo

Cyclohexane C6H12 Gas 298.2 ± 1.2
NIST

WebBook

Liquid 204.3 N/A Cheméo

Ethylcyclopen

tane
C7H14 Gas 388.9 N/A

NIST

WebBook

Liquid 272.4 N/A Cheméo
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Table 3: Isobaric Heat Capacity (Cp)

Compound Formula State
Temperatur
e (K)

Cp
(J/mol·K)

Data
Source

Methylcyclop

entane
C6H12 Gas 298.15 123.5

NIST

WebBook

Liquid 298.15 158.7
NIST

WebBook

Cyclohexane C6H12 Gas 298.15 106.1
NIST

WebBook[1]

Liquid 298.15 156.5 Cheméo[2]

Ethylcyclopen

tane
C7H14 Gas 298.15 146.9

NIST

WebBook[3]

Liquid 298.15 187.8 Cheméo[4]

Experimental Protocols
The thermochemical data presented in this guide are primarily derived from two key

experimental techniques: combustion calorimetry for determining the enthalpy of formation and

differential scanning calorimetry (DSC) for measuring heat capacity.

1. Combustion Calorimetry

This is a classic technique used to determine the standard enthalpy of combustion (ΔcH°) of a

substance. From this value, the standard enthalpy of formation (ΔfH°) can be calculated using

Hess's Law.

Apparatus: A bomb calorimeter is the primary instrument used. It consists of a high-pressure

stainless steel vessel (the "bomb") submerged in a known mass of water in an insulated

container (the calorimeter). A thermometer with high resolution and a stirrer are also

essential components.

Procedure:
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A precisely weighed sample of the substance (e.g., methylcyclopentane) is placed in a

crucible inside the bomb.

The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

The bomb is then placed in the calorimeter containing a known mass of water at a

precisely measured initial temperature.

The sample is ignited by passing an electric current through a fuse wire.

The complete combustion of the sample releases heat, which is absorbed by the bomb

and the surrounding water, causing the temperature to rise.

The final temperature is recorded after thermal equilibrium is reached.

Data Analysis: The heat released by the combustion reaction is calculated from the

temperature change and the heat capacity of the calorimeter system (which is determined

through calibration with a substance of known heat of combustion, such as benzoic acid).

The standard enthalpy of combustion is then calculated per mole of the substance. Finally,

the standard enthalpy of formation is derived using the known standard enthalpies of

formation of the combustion products (CO2 and H2O).

2. Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to measure the amount of heat required to increase

the temperature of a sample. This provides the heat capacity of the substance.

Apparatus: A differential scanning calorimeter measures the difference in heat flow between

a sample and a reference pan as they are subjected to a controlled temperature program.

Procedure:

A small, accurately weighed sample is hermetically sealed in a sample pan (e.g.,

aluminum). An empty sealed pan is used as a reference.

The sample and reference pans are placed in the DSC cell.

The cell is heated at a constant rate over the desired temperature range.
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The instrument continuously measures the difference in heat flow required to maintain the

sample and reference at the same temperature.

Data Analysis: The differential heat flow is directly proportional to the heat capacity of the

sample. By comparing the heat flow signal of the sample to that of a standard material with a

known heat capacity (e.g., sapphire), the heat capacity of the sample can be accurately

determined as a function of temperature.

Computational Methods
In addition to experimental measurements, computational chemistry plays a crucial role in

determining and validating thermochemical data.[5] High-level quantum chemical calculations

can provide accurate predictions of properties like enthalpy of formation.

Commonly used high-accuracy computational methods include:

Gaussian-n (G-n) theories (e.g., G3, G4): These are composite methods that approximate a

high-level calculation by a series of lower-level calculations with additive corrections. They

are known for providing "chemical accuracy" (typically within ±1 kcal/mol or about ±4 kJ/mol)

for a wide range of molecules.[5]

Complete Basis Set (CBS) methods (e.g., CBS-QB3, CBS-APNO): These methods

extrapolate the results from calculations with a series of increasing basis set sizes to the

complete basis set limit, aiming to eliminate the error associated with the incompleteness of

the basis set.[6]

Weizmann-n (Wn) theories: These are highly accurate ab initio methods that are generally

free of empirical parameters and can achieve sub-kJ/mol accuracy for small to medium-sized

molecules.[6]

These computational approaches are invaluable for obtaining thermochemical data for species

that are difficult to handle experimentally, such as reactive intermediates or unstable molecules.

Logical Workflow for Thermochemical Data
Determination
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The following diagram illustrates the general workflow for determining the thermochemical

properties of a compound like methylcyclopentane, encompassing both experimental and

computational approaches.

Experimental Determination Computational Prediction

Data Validation and Refinement

Pure Sample

Combustion Calorimetry Differential Scanning
Calorimetry

ΔcH° Cp

ΔfH° S° (from Cp data)
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Molecular Structure

Quantum Chemical
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Statistical Mechanics
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Thermochemical Data
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Caption: Workflow for obtaining accurate thermochemical data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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